1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Overview
Description
1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C5H7ClN2O2S and its molecular weight is 194.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Method Development
1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride is used in developing sensitive and versatile analytical methods utilizing high-performance liquid chromatography (HPLC). It plays a crucial role in the pre-column derivatization of 1H-4-substituted imidazole compounds for the analysis of histamine H3-selective compounds in biological matrices, demonstrating suitability for pharmacokinetic and biodistribution studies (Handley et al., 1998).
Chemical Synthesis
This compound is integral in the synthesis of various chemically active compounds. For instance, it is involved in the synthesis of imidazole-1-sulfonyl azide salts, which are used as diazotransfer reagents. These salts have diverse applications in the preparation of safer-to-handle reagents and have been studied for their sensitivity to heat, impact, and friction (Fischer et al., 2012).
Pharmaceutical Research
In pharmaceutical research, it's involved in the development of compounds with potential as local anesthetic agents. For example, the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives, using a one-pot, four-component reaction, employed this compound. These derivatives have shown significant local anesthetic activity and minimal toxicity, making them promising in medical applications (Yan Ran, Ming Li, & Zongren Zhang, 2015).
Reagent Development
This compound is used in the development of novel reagents for mass spectrometric analysis. It improves the mass spectrometric response for phenolic compounds in liquid chromatography electrospray ionization mass spectrometry (LC-ESI-MS), making it a valuable tool in environmental and biological research (Li Xu & D. Spink, 2007).
Biochemical Studies
The compound is also used in biochemical studies, such as investigating the hydrolysis process of anticancer drugs. For example, the hydrolysis process of the anticancer drug ImH[trans-Ru(III)Cl4(DMSO)(Im)] has been studied using density functional theory (DFT), where this compound provided insights into the reaction mechanisms and structural properties (Jincan Chen et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride are currently unknown. This compound is a unique chemical and is provided to early discovery researchers as part of a collection of rare and unique chemicals
Mode of Action
It’s known that imidazole derivatives can interact with various biological targets, suggesting that this compound may have a broad range of interactions .
Biochemical Pathways
It’s known that imidazole derivatives can participate in various biochemical reactions , but the specific pathways affected by this compound require further investigation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, metabolism, and excretion patterns remain to be determined. It’s important to note that the compound’s stability may be influenced by moisture, as it is moisture sensitive .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Other environmental factors such as pH, temperature, and the presence of other chemicals could also potentially affect its action and efficacy.
Properties
IUPAC Name |
1,2-dimethylimidazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-7-5(3-8(4)2)11(6,9)10/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAFTHVNSBWVQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371234 | |
Record name | 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137049-02-6 | |
Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137049-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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